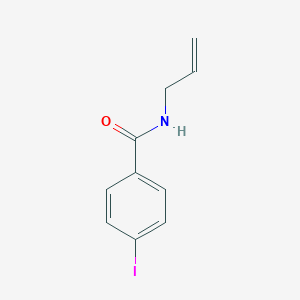

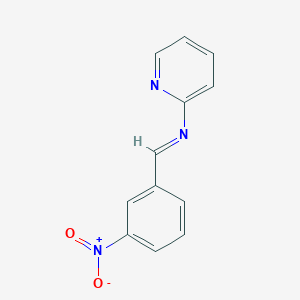

![molecular formula C11H10N4S B398348 5-Méthyl-3-méthylthio-1,2,4-triazino[5,6-b]indole CAS No. 4091-89-8](/img/structure/B398348.png)

5-Méthyl-3-méthylthio-1,2,4-triazino[5,6-b]indole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

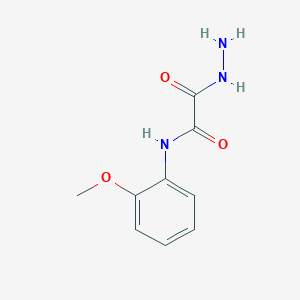

5-Methyl-3-methylthio-1,2,4-triazino[5,6-b]indole: is a heterocyclic compound with the molecular formula C11H10N4S and a molecular weight of 230.29 g/mol .

Applications De Recherche Scientifique

Chemistry: 5-Methyl-3-methylthio-1,2,4-triazino[5,6-b]indole is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .

Biology and Medicine: This compound has shown potential in biological applications, particularly as an iron chelator. It has been studied for its antiproliferative activity against cancer cells, demonstrating significant cytotoxicity in vitro . The compound selectively binds to ferrous ions, making it a promising candidate for cancer therapy .

Industry: In industrial applications, 5-Methyl-3-methylthio-1,2,4-triazino[5,6-b]indole can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals .

Mécanisme D'action

Target of Action

The primary target of 5-Methyl-3-methylthio-1,2,4-triazino[5,6-b]indole is iron ions . Iron is an indispensable trace element for virtually all living organisms, involved in cell respiration, DNA/RNA synthesis and repair, cell proliferation, apoptosis, cell cycle, and protein function .

Mode of Action

5-Methyl-3-methylthio-1,2,4-triazino[5,6-b]indole acts as an iron chelator . The addition of Fe2+ can abolish the cytotoxicity of this compound .

Biochemical Pathways

The compound’s interaction with iron ions affects the iron homeostasis in cells . This can significantly inhibit cancer cell proliferation, as rapidly proliferating cancer cells have a higher iron requirement than normal cells . The compound’s action leads to the arrest of the cell cycle at the G1 phase and induces significant apoptosis in cells .

Pharmacokinetics

Its molecular formula is c11h10n4s , and it has an average mass of 230.289 Da , which may influence its absorption, distribution, metabolism, and excretion.

Result of Action

The compound displays strong antiproliferative activity in vitro against various cancer cells . It induces apoptosis in cells, as evidenced by the upregulation of Bcl-2, Bax, and cleaved caspase-3 proteins .

Action Environment

The environment can influence the compound’s action, efficacy, and stability. For instance, the presence of ferrous ions in the environment can affect the compound’s cytotoxicity . .

Analyse Biochimique

Biochemical Properties

It has been found that derivatives of this compound have shown significant antiproliferative activity in vitro against various cancer cells . This suggests that 5-Methyl-3-methylthio-1,2,4-triazino[5,6-b]indole may interact with certain enzymes, proteins, and other biomolecules, influencing biochemical reactions within these cells .

Cellular Effects

In cellular contexts, 5-Methyl-3-methylthio-1,2,4-triazino[5,6-b]indole and its derivatives have been observed to influence cell function significantly. For instance, one derivative was found to arrest the cell cycle at the G1 phase and induce significant apoptosis in A549 cells in a dose and time-dependent manner . This suggests that 5-Methyl-3-methylthio-1,2,4-triazino[5,6-b]indole could potentially impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Studies on its derivatives suggest that they selectively bind to ferrous ions, but not to ferric ions . This binding interaction could potentially lead to changes in enzyme activity, inhibition or activation, and alterations in gene expression .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-3-methylthio-1,2,4-triazino[5,6-b]indole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a hydrazone derivative with a suitable thiol compound, followed by cyclization to form the triazinoindole core . The reaction conditions often require elevated temperatures and the use of solvents such as dimethylformamide (DMF) or Dowtherm A .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Analyse Des Réactions Chimiques

Types of Reactions: 5-Methyl-3-methylthio-1,2,4-triazino[5,6-b]indole can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert the methylthio group to a thiol or other reduced forms.

Substitution: The methylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often under basic conditions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols or other reduced derivatives.

Substitution: Various substituted triazinoindole derivatives.

Comparaison Avec Des Composés Similaires

- 8-Bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol

- 3-(Methylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole

Comparison: 5-Methyl-3-methylthio-1,2,4-triazino[5,6-b]indole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it has shown higher selectivity for ferrous ions and greater antiproliferative activity against certain cancer cell lines . This makes it a valuable lead compound for further research and development in medicinal chemistry.

Propriétés

IUPAC Name |

5-methyl-3-methylsulfanyl-[1,2,4]triazino[5,6-b]indole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4S/c1-15-8-6-4-3-5-7(8)9-10(15)12-11(16-2)14-13-9/h3-6H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBORRTLUNZDCNU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C3=C1N=C(N=N3)SC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(E)-1-(4-fluorophenyl)ethylideneamino]-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine](/img/structure/B398269.png)

![4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-one [1-(4-chlorophenyl)ethylidene]hydrazone](/img/structure/B398272.png)

![[3-(2-Aminoethyl)-1-adamantyl]methylamine](/img/structure/B398277.png)

![2,5-Bis[bis(4-chlorophenyl)methyl]-1,3,4-oxadiazole](/img/structure/B398290.png)